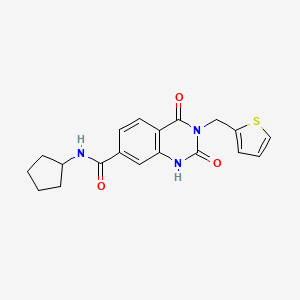

![molecular formula C19H14FN5O3 B2750983 2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-62-4](/img/structure/B2750983.png)

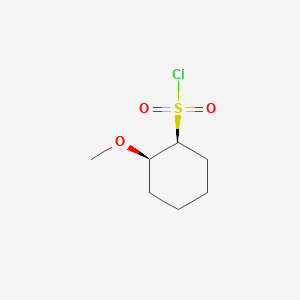

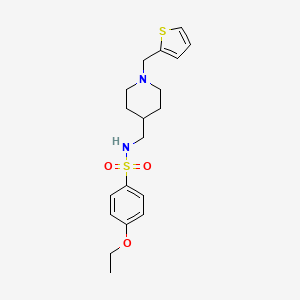

2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is found in a variety of heterocycles, including pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene . These compounds are of considerable chemical and pharmacological importance, with activities including antibacterial, antiproliferative, CNS modulating, antiviral, antifungal, anticancer, and anti-inflammatory .

Synthesis Analysis

The synthesis of such compounds often involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate . This intermediate is used to create polyfunctionally substituted heterocycles .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of the pyrazolo[3,4-d]pyrimidin-4-one moiety . Substitution of the pyrazole 1-NH proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties can lead to interesting pharmacological properties, possibly by increasing the π-stacking .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the use of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a building block . This is used to create polyfunctionalized heterocyclic compounds with pharmacological interest .

Applications De Recherche Scientifique

Radiosynthesis and PET Imaging

Compounds from the pyrazolopyrimidine family, related to the specified chemical, have been utilized in the development of radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). One such compound, DPA-714, was designed with a fluorine atom for labeling with fluorine-18, enabling in vivo imaging. This compound has shown potential in neuroinflammation PET images (Dollé et al., 2008).

Anticancer Agents

Certain derivatives of the pyrazolopyrimidine family have been tested for their anticancer activity. For example, compounds synthesized with various aryloxy groups attached to the pyrimidine ring exhibited appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting their potential as new anticancer agents (Al-Sanea et al., 2020).

Neuroinflammation Biomarker

Pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds, displaying subnanomolar affinity for the TSPO, have been radiolabeled and used in in vitro autoradiography and PET imaging for neuroinflammation (Damont et al., 2015).

A2A Adenosine Receptor Probes

Pyrazolopyrimidin-amine derivatives, similar in structure to the mentioned compound, have been synthesized as high-affinity antagonists for the A2A adenosine receptor. These compounds have been used as pharmacological probes for studying the A2A adenosine receptor, with potential applications in neuroscience research (Kumar et al., 2011).

Anti-Inflammatory Activity

Derivatives of the specified compound have shown significant anti-inflammatory activity in various assays. For instance, compounds containing a pyrazole moiety and an acetamide group exhibited notable anti-inflammatory effects, suggesting their potential application in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Novel Drug Discovery

Pyrazoles, including those related to the mentioned compound, are active molecules in novel drug discovery. Their synthesis and evaluation for properties like antioxidant, anti-breast cancer, and anti-inflammatory activities have been explored, contributing to the search for new therapeutic agents (Thangarasu et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3/c20-13-6-8-15(9-7-13)28-11-17(26)23-24-12-21-18-16(19(24)27)10-22-25(18)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTPQEDPNWWRNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)

![5-Fluoro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2750909.png)

![N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750913.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide](/img/structure/B2750917.png)

![(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2750922.png)